2,2,5,5-Tetramethylpiperazine dihydrochloride
Overview
Description
2,2,5,5-Tetramethylpiperazine dihydrochloride is a chemical compound with the CAS Number: 858851-27-1 . It has a molecular weight of 215.17 . The compound is a white to off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H18N2.2ClH/c1-7(2)5-10-8(3,4)6-9-7;;/h9-10H,5-6H2,1-4H3;2*1H .Physical and Chemical Properties Analysis
The compound is a white to off-white solid . It should be stored in a refrigerator .Scientific Research Applications
Nuclear Magnetic Resonance Spectroscopy
2,2,5,5-Tetramethylpiperazine dihydrochloride has been utilized in nuclear magnetic resonance (NMR) spectroscopy. Harris and Sheppard (1966) investigated the NMR spectra of isomeric 2,3,5,6-tetramethylpiperazine dihydrochlorides in aqueous solutions, providing insights into the stereochemical assignment of these isomers (Harris & Sheppard, 1966).
Clinical Applications and Mechanisms of Action
Tetramethylpyrazine, a derivative of 2,2,5,5-Tetramethylpiperazine, has clinical applications, particularly in cardiovascular and cerebrovascular diseases. Zhao, Liu, and Chen (2016) reviewed its effectiveness in multisystems, emphasizing its pharmacological action and clinical applications (Zhao, Liu, & Chen, 2016).
Polymers from Cyclic Diamines
This compound has been used in the polymerization of cyclic diamines. Haberthür and Elias (1971) investigated the polymerization of 2.5-dioxopiperazine using this compound as an initiator, providing insights into the reactions involved and the structure of the resulting polymers (Haberthür & Elias, 1971).
Molecular Structure Analysis
The compound has been studied for its role in molecular structure analysis. Piecha-Bisiorek et al. (2014) explored the structure and tunneling splitting spectra of methyl groups in complexes with tetramethylpyrazine, contributing to our understanding of the molecular structure and dynamics of these complexes (Piecha-Bisiorek et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2,2,5,5-tetramethylpiperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2.2ClH/c1-7(2)5-10-8(3,4)6-9-7;;/h9-10H,5-6H2,1-4H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQSSKNDEYSPCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CN1)(C)C)C.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719259 | |
Record name | 2,2,5,5-Tetramethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
858851-27-1 | |
Record name | 2,2,5,5-Tetramethylpiperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30719259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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